Phenoxyethanol
Overview
Description
Phenoxyethanol is an organic compound with the formula C₆H₅OC₂H₄OH. It is a colorless, oily liquid with a faint rose-like odor. This compound is classified as a glycol ether and a phenol ether. This compound is widely used as a preservative in various products, including cosmetics, pharmaceuticals, and vaccines, due to its antimicrobial properties .
Mechanism of Action
Target of Action
Phenoxyethanol, also known as Ethylene Glycol Monophenyl Ether, is a glycol ether and bactericide . It primarily targets bacteria, fungi, and yeast, preventing their growth in products . This makes it an effective preservative in cosmetics, pharmaceuticals, and personal care products .
Mode of Action
This compound demonstrates antimicrobial ability . It has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum .
Biochemical Pathways
This compound is rapidly absorbed and extensively metabolized to form phenoxyacetic acid (PAA), a major metabolite . After multiple dosing, the exposures of this compound and PAA decrease, presumably due to the induction of metabolizing enzymes of this compound and PAA .
Pharmacokinetics
This compound is rapidly absorbed following both oral and dermal application . It is extensively metabolized to form phenoxyacetic acid (PAA) . After multiple dosing, the exposures of this compound and PAA decrease, presumably due to the induction of metabolizing enzymes . Most of the this compound and its derivatives are excreted in urine .
Action Environment
Environmental factors can influence the action of this compound. For instance, a study found that groundwater microbial community activities could remove this compound . The decrease in the “natural attenuation” efficacy when using higher concentrations of the chemical suggests the existence of a “dose-dependent effect” of this compound on the process of biodegradation .
Biochemical Analysis
Biochemical Properties
Phenoxyethanol has germicidal and germistatic properties . It is often used together with quaternary ammonium compounds . It is effective against various Gram-negative and Gram-positive bacteria, as well as against yeasts . This compound exerts its antimicrobial activity by uncoupling oxidative phosphorylation from respiration and by competitively inhibiting malate dehydrogenase .
Cellular Effects
This compound helps to prevent fungi, bacteria, and yeast from growing in products, ensuring their safety . If cosmetics products aren’t preserved correctly and become contaminated, they can be very harmful, potentially causing skin irritation, infection, and even symptoms of illness .
Molecular Mechanism
This compound acts as a bactericidal agent by increasing the permeability of the cell membrane to potassium ions and exerts a direct inhibitory effect on microbial DNA and RNA synthesis .
Temporal Effects in Laboratory Settings
In a study, this compound was administered daily for 4 days and blood samples were collected at day 1 and day 4 for pharmacokinetic analysis . After multiple dosing, the exposures of this compound and its major metabolite, phenoxyacetic acid (PAA), were decreased presumably due to the induction of metabolizing enzymes of this compound and PAA .
Dosage Effects in Animal Models
Adverse systemic effects have been observed in toxicological studies on animals but only when the levels of exposure were many magnitudes higher (around 200-fold higher) than those to which consumers are exposed when using this compound-containing cosmetic products .
Metabolic Pathways
This compound is rapidly absorbed and extensively metabolized to form its major metabolite, phenoxyacetic acid (PAA) . This suggests that this compound is involved in metabolic pathways that involve the conversion of the compound to PAA.
Transport and Distribution
This compound can be absorbed via dermal or inhaled route for systemic exposures . In a dermal mass balance study, most of the this compound and its derivatives were excreted in urine (73.03%) and rarely found in feces (0.66%) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenoxyethanol is typically synthesized through the hydroxyethylation of phenol. This process involves the reaction of phenol with ethylene oxide in the presence of an alkaline catalyst such as sodium hydroxide or potassium hydroxide . The reaction conditions usually include a temperature range of 100-150°C and a pressure of 0.13-0.5 MPa .
Industrial Production Methods
In industrial settings, this compound can also be produced by reacting phenol with ethylene carbonate using sodium mordenite catalysts. This method offers an alternative to the traditional process using ethylene oxide and homogeneous basic conditions . Another industrial method involves the reaction of phenol with a monohalohydrin at a temperature below the boiling point of the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Phenoxyethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenoxyacetic acid.
Reduction: It can be reduced to form this compound derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Phenoxyacetic acid.
Reduction: this compound derivatives.
Substitution: Various ethers and esters.
Scientific Research Applications
Phenoxyethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenoxyethanol is often compared with other glycol ethers and phenol ethers. Some similar compounds include:
Phenetole: An ether with similar solvent properties but less antimicrobial activity.
Ethylene glycol monophenyl ether: Another glycol ether with similar uses but different physical properties.
This compound is unique due to its broad-spectrum antimicrobial activity and its effectiveness as a preservative in various formulations .
Properties
IUPAC Name |
2-phenoxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWFXQBSFUVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021976 | |
Record name | 2-Phenoxyethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanol, 2-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenoxyethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
245.2 °C, Liquid; bp: 243 °C /2-Phenoxyethanol acetate/, 237.00 to 238.00 °C. @ 760.00 mm Hg | |
Record name | Phenoxyethanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11304 | |
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Record name | 2-PHENOXYETHANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |
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Record name | 2-Phenoxyethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |
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Flash Point |
260 °F (127 °C) (Closed cup) | |
Record name | 2-PHENOXYETHANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |
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Solubility |
24g/L at 20°C, Freely soluble in alcohol, ether, and sodium hydroxide, Soluble in ethanol, alkali, chloroform, 2.67 g/100 mL water, In water, 2.6X10+4 mg/L at 20 °C, 26700 mg/L @ 20 °C (exp) | |
Record name | Phenoxyethanol | |
Source | DrugBank | |
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Record name | 2-PHENOXYETHANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |
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Record name | 2-Phenoxyethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.1094 at 20 °C/20 °C, Bulk density: 9.2 lb/gal | |
Record name | 2-PHENOXYETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |
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Vapor Density |
4.8 (Air = 1) | |
Record name | 2-PHENOXYETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.007 mm Hg at 25 °C | |
Record name | 2-PHENOXYETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum. It not as effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms. Phenoxyethanol has been used as a preservative at a concentration of 1%. A wider spectrum of antimicrobial activity is achieved with preservative mixtures of phenoxyethanol and hydroxybenzoates. Phenoxyethanol may be used as a 2.2% solution or a 2% cream for the treatment of superficial wounds, burns, or abscesses infected by Pseudomonas aeruginosa. In skin infection, derivatives of phenoxyethanol are used in combination with either cyclic acid or zinc undecenoate. | |
Record name | Phenoxyethanol | |
Source | DrugBank | |
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Color/Form |
Oily liquid, Colorless liquid | |
CAS No. |
9004-78-8, 122-99-6 | |
Record name | Ethoxylated phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9004-78-8 | |
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Record name | Phenoxyethanol | |
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Record name | Phenoxyethanol [NF] | |
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Record name | Phenoxyethanol | |
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Record name | 2-PHENOXYETHANOL | |
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Record name | Ethanol, 2-phenoxy- | |
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Record name | 2-Phenoxyethanol | |
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Record name | 2-phenoxyethanol | |
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Record name | PHENOXYETHANOL | |
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Record name | 2-PHENOXYETHANOL | |
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Record name | 2-Phenoxyethanol | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
14 °C, 11-13 °C | |
Record name | Phenoxyethanol | |
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Record name | 2-Phenoxyethanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
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Retrosynthesis Analysis
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Feasible Synthetic Routes
A: While the precise mechanism of action is not fully elucidated in the provided research, studies suggest that phenoxyethanol, similar to other alcohols, likely disrupts bacterial cell membranes. [] This disruption can lead to leakage of cellular contents and ultimately cell death. []
A: this compound is an aromatic ether with the molecular formula C8H10O2. It has a molecular weight of 138.16 g/mol. []
A: Yes, research has explored the use of this compound as a preservative in animal glue used for Dancheong, a traditional Korean coloring technique. Results indicate that this compound effectively improves the preservative efficacy of the glue without significantly impacting its material properties or the colored layer. []
ANone: The provided research focuses on this compound's use as a preservative, anesthetic, and in material science applications. Its catalytic properties and applications are not discussed in these papers.
ANone: The provided research papers do not discuss computational chemistry studies or QSAR models for this compound.
A: While specific SAR studies aren't detailed in the provided papers, research suggests that this compound's activity likely stems from its structure as an aromatic ether. [] Modifications to this structure could impact its physicochemical properties and potentially its activity.
A: this compound demonstrates good stability in cosmetic formulations. [] It has a broad spectrum of antimicrobial activity against bacteria and yeasts and is well-tolerated by most individuals. []
A: this compound is considered a safe and effective preservative in cosmetics at concentrations up to 1%. [] It is generally well-tolerated, with a low sensitization potential compared to some other preservatives. []
A: While not explicitly discussed, the use of this compound in cosmetics at regulated concentrations [] suggests existing safety regulations. Researchers and manufacturers need to adhere to relevant SHE guidelines for handling, storage, and disposal.
A: Studies show that this compound is readily absorbed through the skin. [] It is primarily metabolized to 2-phenoxyacetic acid, which is then excreted in urine. []
A: Numerous studies demonstrate the effectiveness of 2-phenoxyethanol as an anesthetic in various fish species. [, , , , , , , , ] The effective concentration varies depending on the species, size, and water temperature.
A: While generally considered safe, research indicates that 2-phenoxyethanol can induce changes in hematological and biochemical parameters in some fish species. [, , , ] Careful consideration of dosage and monitoring for adverse effects are essential.
A: While generally safe at low concentrations, high doses of this compound have been associated with toxicity in animal studies. [, ] These effects vary depending on the route of administration, dosage, and duration of exposure.
ANone: The provided research primarily focuses on this compound's applications as a preservative and anesthetic, and doesn't discuss its use in targeted drug delivery.
ANone: The provided research does not explore the use of biomarkers in conjunction with this compound.
A: High-performance liquid chromatography (HPLC) is a common technique for quantifying this compound in various matrices. [, ] One study describes a validated HPLC method for simultaneously determining methylparaben, ethylparaben, propylparaben, butylparaben, and 2-phenoxyethanol in a disinfectant solution. []
ANone: The provided research papers do not address the environmental impact or degradation of this compound.
ANone: The research primarily focuses on this compound's applications as an anesthetic and preservative and does not delve into specific dissolution and solubility studies.
A: One study emphasizes the importance of analytical method validation for accurately determining this compound concentrations in various samples. [, ]
A: Ensuring the quality and safety of products containing this compound necessitates robust quality control measures throughout the development, manufacturing, and distribution processes. [] This includes adherence to Good Manufacturing Practices (GMP) and relevant regulatory standards.
A: One study investigating the anesthetic effects of 2-phenoxyethanol, MS-222, and clove oil on common carp found that while MS-222 and clove oil had no adverse effects on immunological parameters, 2-phenoxyethanol caused mild immunosuppression. [] This suggests that the choice of anesthetic agent can influence immunological research outcomes in fish.
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